6-[4-(3-Fluorophenyl)-3-methylbutanoyl]-1-methyl-2,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-one
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Overview
Description
6-[4-(3-Fluorophenyl)-3-methylbutanoyl]-1-methyl-2,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylbutanoyl chain, and a tetrahydropyrazolopyridinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-Fluorophenyl)-3-methylbutanoyl]-1-methyl-2,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Fluorophenyl Intermediate:
Construction of the Methylbutanoyl Chain: This step involves the formation of a carbon chain with a methyl group and a butanoyl group, typically through aldol condensation or Grignard reactions.
Cyclization to Form the Tetrahydropyrazolopyridinone Core: This crucial step involves the cyclization of the intermediate compounds to form the pyrazolopyridinone core, often using cyclization agents like phosphorus oxychloride or polyphosphoric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-Fluorophenyl)-3-methylbutanoyl]-1-methyl-2,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[4-(3-Fluorophenyl)-3-methylbutanoyl]-1-methyl-2,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may be used in studies related to enzyme inhibition or receptor binding, given its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-[4-(3-Fluorophenyl)-3-methylbutanoyl]-1-methyl-2,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib): A potent and orally available bromodomain and extraterminal domain (BET) family bromodomain inhibitor.
4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide: Another compound with a similar core structure but different functional groups.
Uniqueness
6-[4-(3-Fluorophenyl)-3-methylbutanoyl]-1-methyl-2,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-one is unique due to its specific combination of functional groups and its tetrahydropyrazolopyridinone core. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-[4-(3-fluorophenyl)-3-methylbutanoyl]-1-methyl-2,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-12(8-13-4-3-5-14(19)10-13)9-17(23)22-7-6-15-16(11-22)21(2)20-18(15)24/h3-5,10,12H,6-9,11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKISPJOQMEFEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)CC(=O)N2CCC3=C(C2)N(NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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